molecular formula C20H23NO2 B1208995 N-[2-(3-phenoxyphenoxy)ethyl]-N-prop-2-enyl-2-propen-1-amine

N-[2-(3-phenoxyphenoxy)ethyl]-N-prop-2-enyl-2-propen-1-amine

Cat. No.: B1208995
M. Wt: 309.4 g/mol
InChI Key: DKKHIPRRJVYCJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-phenoxyphenoxy)ethyl]-N-prop-2-enyl-2-propen-1-amine is an aromatic ether.

Scientific Research Applications

Crystal Packing and Interactions

Research highlights the significance of nonhydrogen bonding interactions, like N⋯π and O⋯π, in the crystal packing of related compounds. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrates a unique N⋯π interaction, alongside C–H⋯N and C–H⋯O hydrogen bonds, forming a double-ribbon structure (Zhang, Wu, & Zhang, 2011). This study underscores the importance of these interactions in molecular assembly and crystal engineering.

Renewable Building Blocks in Material Science

Phloretic acid, a naturally occurring phenolic compound, is being explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach shows promise in providing phenolic functionalities to molecules, paving the way towards versatile applications in material science. The synthesis process exhibits eco-friendly attributes, such as solvent-free reactions and straightforward polymerization, leading to materials with promising thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

Domino Synthesis of Fluorescent Molecules

A novel synthesis method has been developed for creating N-substituted 1,4-dihydropyridines from salicaldehydes, ethyl propiolate, and amines. This domino process not only yields these compounds efficiently but also results in products with strong fluorescence. Such advancements are significant in the field of fluorescent materials and their applications (Cui, Wang, Lin, & Wang, 2007).

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

N-[2-(3-phenoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine

InChI

InChI=1S/C20H23NO2/c1-3-13-21(14-4-2)15-16-22-19-11-8-12-20(17-19)23-18-9-6-5-7-10-18/h3-12,17H,1-2,13-16H2

InChI Key

DKKHIPRRJVYCJS-UHFFFAOYSA-N

SMILES

C=CCN(CCOC1=CC(=CC=C1)OC2=CC=CC=C2)CC=C

Canonical SMILES

C=CCN(CCOC1=CC(=CC=C1)OC2=CC=CC=C2)CC=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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